

CAS number 77359-11-6 physical characteristics

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Compound of Interest

Compound Name: 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

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An In-depth Technical Guide to the Physical Characteristics of 4-Nitrobenzyl Hydrogen Malonate (CAS 77359-11-6)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitrobenzyl hydrogen malonate, identified by CAS number 77359-11-6. The information is compiled from various chemical and supplier databases, offering key data points and standardized experimental protocols relevant to laboratory and research settings.

Chemical Identity and Properties

4-Nitrobenzyl hydrogen malonate is a carboxylic acid derivative frequently utilized as a reagent and intermediate in organic synthesis.^[1] It is notably employed in the synthesis of β -lactam antibiotics such as (\pm)-thienamycin and other carbapenems.^[2]

Physical and Chemical Data Summary

The following table summarizes the key quantitative physical and chemical properties of 4-Nitrobenzyl hydrogen malonate.

Property	Value	Source(s)
CAS Number	77359-11-6	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₁₀ H ₉ NO ₆	[3] [4] [5] [6] [7] [10]
Molecular Weight	239.18 g/mol	[3] [4] [6]
Appearance	White to off-white or light yellow crystalline powder	[1] [2] [3]
Melting Point	92-111°C (range from various sources)	[2] [3] [4]
Boiling Point	455.8 ± 30.0 °C (Predicted)	[2]
Density	1.447 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	2.49 ± 0.32 (Predicted)	[1] [2]
Solubility	Soluble in Methanol, sparingly soluble in water	[1] [2]
InChI Key	RIGFMUNSTCPGNP-UHFFFAOYSA-N	[5] [11]
SMILES	C1=CC(=CC=C1COC(=O)CC(=O)O)--INVALID-LINK--[O-]	[5] [7] [11]

Experimental Protocols for Physical Characterization

The following sections detail generalized, standard laboratory methodologies for determining the key physical properties of solid organic compounds like 4-Nitrobenzyl hydrogen malonate.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][2]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
- **Heating:** The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[4]
- **Observation and Measurement:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4] For accurate results, the determination should be repeated with fresh samples.[2]

Boiling Point Determination

While the boiling point for this compound is predicted as it may decompose at elevated temperatures, a standard micro-scale method can be described.

Methodology (Thiele Tube Method):

- **Sample Preparation:** A small amount of the liquid sample (if the solid were melted) is placed in a small test tube or fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the sample tube.[8]
- **Apparatus Setup:** The sample tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like paraffin oil.[6][8]
- **Heating:** The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6] Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary.[8]
- **Measurement:** The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Density Determination

The density of a solid can be determined using several gravimetric methods, with the displacement principle being common.

Methodology (Liquid Displacement):

- **Mass Measurement:** The mass of a dry sample of the solid is accurately measured using an analytical balance.[7]
- **Volume Measurement:** A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if sparingly soluble). The initial volume of the liquid is recorded.[12]
- **Displacement:** The weighed solid is carefully submerged in the liquid in the graduated cylinder. The final volume is recorded.[12] The volume of the solid is the difference between the final and initial liquid volumes.[12]
- **Calculation:** The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[7][13]

Solubility Determination

A qualitative assessment of solubility provides insight into the compound's polarity and potential solvent systems for reactions or analysis.

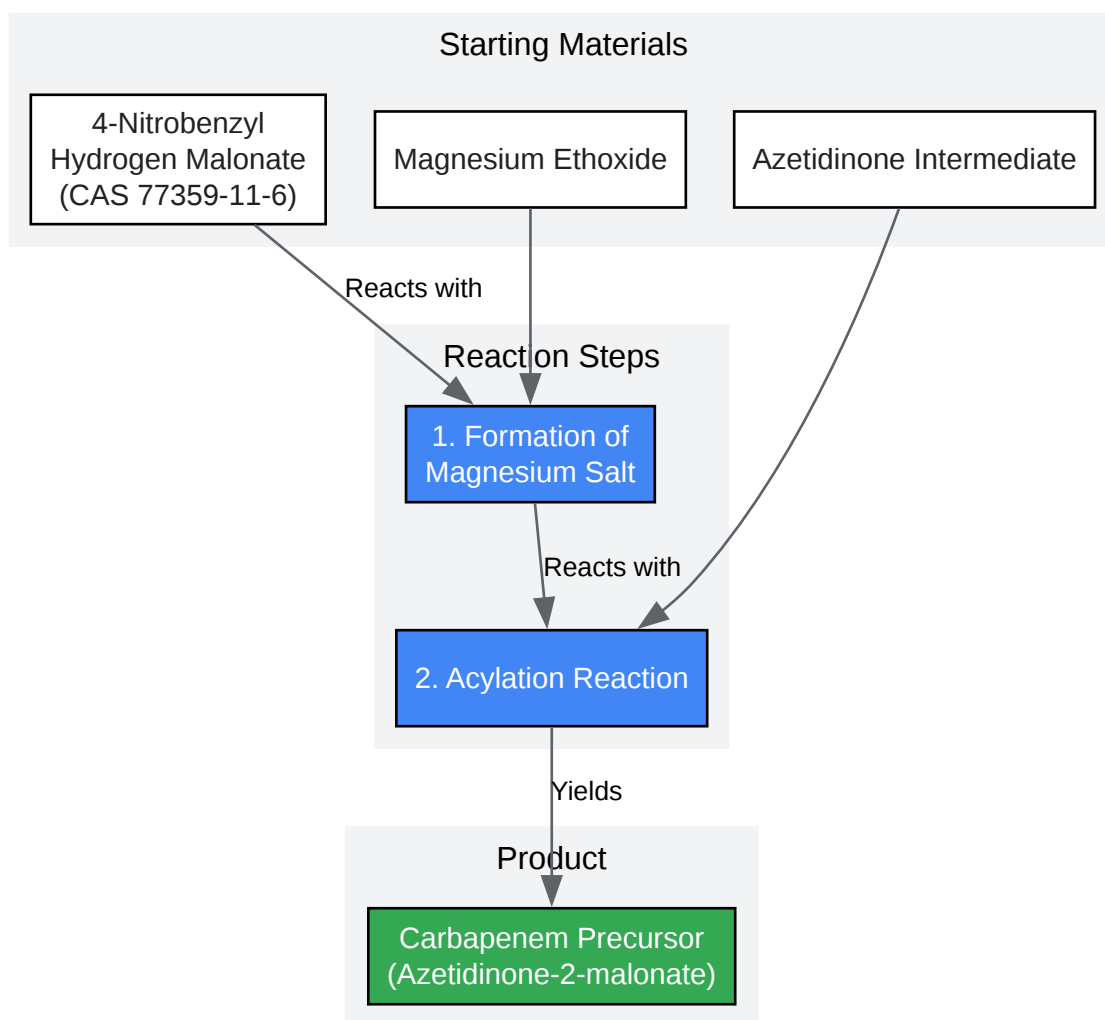
Methodology (Qualitative Test):

- **Sample Preparation:** A small, measured amount of the solid (e.g., 25 mg) is placed into a test tube.[14]
- **Solvent Addition:** A measured volume of the solvent (e.g., 0.75 mL of Methanol) is added to the test tube in small portions.[14]
- **Observation:** After each addition, the tube is shaken vigorously for 30-60 seconds.[11][15] The mixture is then observed to determine if the solid has completely dissolved.
- **Classification:** The compound's solubility is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.[11][15]

Application in Synthesis: A Workflow

4-Nitrobenzyl hydrogen malonate is a critical intermediate in the synthesis of carbapenem antibiotics.[16] Its primary function is to introduce a protected malonate group, which is essential for building the carbapenem core structure. The p-nitrobenzyl (PNB) group serves as a protecting group that can be removed under specific conditions later in the synthetic sequence.

The following diagram illustrates the logical workflow of its use in the synthesis of a key carbapenem precursor.



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Caption: Logical workflow for the use of 4-Nitrobenzyl hydrogen malonate in carbapenem synthesis.

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